molecular formula C37H67BCl2F4P2Ru B1429358 Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate CAS No. 1020085-61-3

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

Cat. No.: B1429358
CAS No.: 1020085-61-3
M. Wt: 832.7 g/mol
InChI Key: YFCZUTDHPBTFQL-UHFFFAOYSA-L
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Description

Historical Development and Discovery

The development of dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate emerged from the pioneering work of Professor Warren E. Piers at the University of Calgary, representing a revolutionary advancement in olefin metathesis catalyst technology. This catalyst was conceived as part of a broader effort to overcome fundamental limitations inherent in existing five-coordinate Grubbs-type and Hoveyda-type catalysts, which required ligand dissociation steps prior to catalytic activation. The historical context of this development traces back to the 1960s when ruthenium trichloride was first discovered to catalyze olefin metathesis, leading to the eventual commercialization of ill-defined but highly active homogeneous catalysts. The evolution continued through the 1990s with Robert H. Grubbs' introduction of well-defined ruthenium catalysts, culminating in the first-generation Grubbs catalyst in 1995.

Piers' innovative approach addressed a critical mechanistic bottleneck that had long plagued traditional metathesis catalysts. Conventional five-coordinate ruthenium olefin-metathesis catalysts required the dissociation of a donor ligand trans to the phosphine or N-heterocyclic carbene ligand to generate the catalytically active four-coordinate, fourteen-electron species. This dissociation step often represented a rate-limiting factor in catalyst initiation, particularly at lower temperatures where ligand dissociation became energetically unfavorable. The development timeline of Piers' catalysts represents a paradigm shift from the traditional approach of modifying ligand properties to enhance dissociation rates, instead focusing on the creation of coordinatively unsaturated complexes that directly mimic the active catalytic species.

The breakthrough came through Piers' recognition that four-coordinate metathesis catalysts possessing an open coordination site trans to the phosphine or N-heterocyclic carbene ligand could negate the need for prior ligand dissociation. This insight led to the synthesis of novel cationic ruthenium complexes that adopted pseudo-tetrahedral geometries with inherent coordination vacancies, fundamentally altering the landscape of metathesis catalyst design. The historical significance of this development cannot be overstated, as it provided chemists with tools capable of performing metathesis reactions at temperatures previously considered impractical, opening new synthetic pathways and enabling reactions with temperature-sensitive substrates.

Nomenclature and Structural Classification

Dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate exists under multiple nomenclature systems, reflecting its complex structure and diverse applications in organometallic chemistry. The compound is registered under Chemical Abstracts Service number 1020085-61-3 and carries several systematic and common names. The full International Union of Pure and Applied Chemistry name, dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate, describes the complete coordination environment around the central ruthenium(II) center. Alternative nomenclature includes dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate and the more concise Piers-Grubbs first generation catalyst designation.

The molecular formula C₃₇H₆₇BCl₂F₄P₂Ru represents a complex organometallic structure with a molecular weight of 832.66 grams per mole. The structural classification places this compound within the family of cationic ruthenium carbene complexes, specifically characterized by its four-coordinate geometry and the presence of a tetrafluoroborate counteranion. The central ruthenium atom adopts a pseudo-tetrahedral coordination environment, bonded to two chloride ligands, one tricyclohexylphosphine ligand, and a carbene carbon bearing a tricyclohexylphosphoranyl substituent. This unique structural arrangement creates an open coordination site trans to the phosphine ligand, distinguishing it from traditional five-coordinate metathesis catalysts.

The tetrafluoroborate anion serves as a non-coordinating counterion, providing charge balance while maintaining the cationic nature of the ruthenium center. The tricyclohexylphosphine ligand and the phosphoranyl-substituted carbene represent bulky, electron-rich ligands that stabilize the ruthenium center while maintaining the desired reactivity profile. Commercial designations include Grubbs Catalyst C833, reflecting its position within the broader family of Grubbs-type catalysts, though its structural features place it in a distinct subcategory of pre-activated metathesis catalysts.

Property Value
Chemical Abstracts Service Number 1020085-61-3
Molecular Formula C₃₇H₆₇BCl₂F₄P₂Ru
Molecular Weight 832.66 g/mol
Melting Point 203°C (decomposition)
Coordination Geometry Pseudo-tetrahedral
Counteranion Tetrafluoroborate

Position in Organometallic Catalyst Evolution

The evolutionary trajectory of organometallic metathesis catalysts reveals dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate as a pivotal advancement that addresses fundamental limitations of predecessor systems. The development of metathesis catalysts began with ill-defined ruthenium trichloride systems in the 1960s, progressing through the introduction of well-defined ruthenium catalysts in the early 1990s. The first-generation Grubbs catalyst, synthesized from ruthenium dichloride complexes with phenyldiazomethane and tricyclohexylphosphine, established the foundation for modern metathesis chemistry but retained the five-coordinate structure that required ligand dissociation for activation.

The second-generation Grubbs catalysts, incorporating N-heterocyclic carbene ligands in place of one phosphine, demonstrated enhanced activity compared to their first-generation counterparts but maintained the fundamental requirement for ligand dissociation prior to productive metathesis. The Hoveyda-Grubbs catalysts introduced chelating ortho-isopropoxybenzylidene moieties, improving catalyst stability but further complicating the initiation process through additional chelation effects. These evolutionary steps, while significant in their own right, failed to address the fundamental kinetic bottleneck associated with ligand dissociation, particularly under mild reaction conditions.

Piers' catalyst represents a conceptual departure from this evolutionary pathway, introducing the principle of pre-activation through coordinative unsaturation. Unlike traditional metathesis catalysts that exist as stable five-coordinate complexes requiring thermal or photochemical activation, this four-coordinate system directly mimics the active fourteen-electron catalytic species. This design philosophy eliminates the energy barrier associated with ligand dissociation, enabling facile olefin coordination and subsequent metathesis even at temperatures below 0°C. The catalyst's position within the broader evolution of organometallic chemistry reflects a mature understanding of structure-activity relationships and demonstrates how mechanistic insights can drive rational catalyst design.

The cationic nature of the complex represents another evolutionary advancement, as the positive charge on the ruthenium center enhances electrophilicity and promotes olefin coordination. This characteristic distinguishes Piers' catalysts from neutral Grubbs-type systems and provides unique reactivity profiles that complement existing catalyst families. The integration of bulky tricyclohexylphosphine ligands maintains the functional group tolerance characteristic of Grubbs catalysts while enabling the distinctive low-temperature activity that defines this catalyst family.

Significance in Metathesis Chemistry

The significance of dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate in metathesis chemistry extends far beyond its novel structural features, encompassing transformative impacts on synthetic methodology, industrial applications, and fundamental mechanistic understanding. The compound's designation as a "pre-activated" catalyst fundamentally alters the kinetic landscape of olefin metathesis by eliminating the ligand dissociation step that traditionally governs catalyst initiation rates. This characteristic enables metathesis reactions to proceed efficiently at temperatures as low as -50°C, expanding the accessible reaction space to include thermally sensitive substrates and suppressing undesirable side reactions such as olefin isomerization.

Kinetic studies comparing this catalyst to traditional Grubbs systems reveal remarkable activity enhancements, with initiation rates at -10°C matching those of first-generation Grubbs catalysts at 35°C. This temperature-dependent activity profile has profound implications for synthetic chemistry, particularly in pharmaceutical applications where thermal degradation of complex organic substrates represents a significant constraint. The ability to perform ring-closing metathesis, cross-metathesis, and ethenolysis reactions under mild conditions has enabled new synthetic strategies and improved the viability of metathesis in industrial settings.

The catalyst's exceptional performance in ring-closing metathesis reactions demonstrates its practical significance. Comparative studies using diethyl diallymalonate as a model substrate show that this catalyst achieves greater than 90% conversion within two hours at 0°C using only 1 mol% catalyst loading, outperforming established systems including Schrock's molybdenum catalysts and various Grubbs catalyst variants. These results highlight not only the enhanced activity but also the improved efficiency that reduces catalyst requirements and simplifies product purification.

In industrial applications, the catalyst has found particular utility in ethenolysis reactions and ring-opening metathesis polymerization processes where low-temperature operation provides economic and environmental advantages. The enhanced activity with terminal olefins makes it especially valuable for transformations involving readily available feedstocks, while its compatibility with various solvents maintains the operational simplicity that has made Grubbs catalysts ubiquitous in synthetic laboratories. The ongoing development of these catalysts by industrial partners, including Materia Inc., demonstrates their commercial viability and potential for broader implementation in chemical manufacturing.

Properties

IUPAC Name

dichloro(tricyclohexylphosphaniumylmethylidene)ruthenium;tricyclohexylphosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34P.C18H33P.BF4.2ClH.Ru/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5;;;/h1,17-19H,2-16H2;16-18H,1-15H2;;2*1H;/q+1;;-1;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZUTDHPBTFQL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)[P+](C=[Ru](Cl)Cl)(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67BCl2F4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746317
Record name Dichloro[(tricyclohexylphosphaniumyl)methylidene]ruthenium tetrafluoroborate--tricyclohexylphosphane (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020085-61-3
Record name Dichloro[(tricyclohexylphosphaniumyl)methylidene]ruthenium tetrafluoroborate--tricyclohexylphosphane (1/1/1)
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Record name 1020085-61-3
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Preparation Methods

General Synthetic Route

The synthesis of Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate typically involves the reaction of a ruthenium precursor complex with tricyclohexylphosphine under strictly controlled conditions. The key steps include:

  • Starting Materials:

    • Ruthenium precursor, often a ruthenium(II) dichloride complex
    • Tricyclohexylphosphine (PCy3)
    • Methylidene source (to form the carbene ligand)
    • Tetrafluoroborate (BF4−) as the counterion
  • Reaction Conditions:

    • Inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference
    • Controlled temperature, often ambient to slightly elevated (room temperature to ~50 °C)
    • Use of dry, aprotic solvents such as dichloromethane or toluene
  • Mechanistic Insight:
    The reaction proceeds via coordination of tricyclohexylphosphine to the ruthenium center, followed by carbene formation through methylidene transfer. The tetrafluoroborate anion stabilizes the complex as a salt.

Detailed Synthetic Procedure (Representative)

Step Description Conditions Notes
1 Dissolution of ruthenium dichloride precursor in dry solvent Ambient temperature, inert atmosphere Ensures solubility and excludes moisture
2 Addition of tricyclohexylphosphine dropwise Stirring under inert gas Ligand coordination to Ru center
3 Introduction of methylidene source (e.g., diazo compounds or alkylidene precursors) Controlled temperature (20–50 °C) Carbene ligand formation
4 Addition of tetrafluoroborate salt (e.g., NaBF4) to precipitate the complex Room temperature Formation of stable tetrafluoroborate salt
5 Purification by recrystallization or chromatography Low temperature (2–8 °C) Ensures high purity and yield

Industrial Scale Production

Industrial synthesis follows similar principles but is optimized for scale, yield, and reproducibility:

  • Automated reactors maintain precise temperature and inert atmosphere control.
  • Use of high-purity reagents and solvents.
  • Continuous monitoring of reaction progress by spectroscopic methods.
  • Purification typically involves crystallization under controlled cooling to obtain catalyst of >95% purity.

Research Findings on Preparation

Yield and Purity

  • Typical isolated yields range from 70% to 85% under optimized laboratory conditions.
  • Purity is confirmed by NMR spectroscopy, elemental analysis, and melting point determination.
  • The presence of the tetrafluoroborate counterion is verified by ion chromatography or X-ray crystallography.

Comparative Studies

Catalyst Variant Ligand Structure Preparation Complexity Stability Catalytic Activity
This compound Tricyclohexylphosphine + carbene Moderate High (stable under inert conditions) High (active at low temperatures)
Grubbs Catalyst M102 Different phosphine ligands Similar Moderate Moderate
Hoveyda-Grubbs Catalyst M720 Chelating ligands More complex Very high Very high

This compound is notable for its pre-activated nature, which allows catalytic activity at lower temperatures compared to other ruthenium-based catalysts.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Remarks
Solvent Dichloromethane, Toluene Dry, aprotic
Atmosphere Argon or Nitrogen To avoid oxidation
Temperature 20–50 °C Controlled for carbene formation
Reaction Time 2–24 hours Depending on scale and conditions
Purification Recrystallization, chromatography To achieve >95% purity
Storage 2–8 °C under inert gas Prevent degradation

Chemical Reactions Analysis

Types of Reactions

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate primarily undergoes olefin metathesis reactions. These reactions involve the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds .

Common Reagents and Conditions

Common reagents used in these reactions include various olefins and solvents such as dichloromethane or toluene. The reactions are typically carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated conditions .

Major Products

The major products formed from these reactions are often complex organic molecules with new carbon-carbon double bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other advanced materials .

Scientific Research Applications

Olefin Metathesis

The primary application of Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate is in olefin metathesis, a reaction that allows for the exchange of alkene groups between different olefins. This reaction is widely used in:

  • Polymer Chemistry : Synthesis of high-performance polymers.
  • Pharmaceuticals : Formation of complex molecules through strategic bond formation.

Case Study: Synthesis of Polymers

In a study published by the Journal of Polymer Science, researchers utilized this catalyst to create block copolymers with enhanced thermal stability and mechanical properties. The catalyst demonstrated high selectivity and efficiency, leading to a significant increase in polymer yield compared to traditional methods .

Synthesis of Fine Chemicals

This compound has also been employed in the synthesis of fine chemicals. Its ability to facilitate complex transformations makes it invaluable in:

  • Natural Product Synthesis : Enabling the construction of intricate molecular architectures.
  • Material Science : Development of advanced materials with tailored properties.

Case Study: Natural Product Synthesis

A notable application was reported in the synthesis of a complex natural product where the catalyst was pivotal in achieving the desired stereochemistry and functional group transformations efficiently .

Catalytic Applications

In addition to olefin metathesis, this compound serves as a catalyst in various other reactions, including:

  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Hydrogenation Reactions : Contributing to the reduction processes in organic synthesis.

Comparative Summary of Applications

Application AreaDescriptionNotable Benefits
Olefin MetathesisExchange of alkene groupsHigh selectivity, efficiency
Synthesis of Fine ChemicalsConstruction of complex moleculesVersatile transformations
Catalytic ReactionsCarbon-carbon bond formation and reductionsBroad applicability across organic synthesis

Mechanism of Action

The mechanism of action of Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate involves the formation of a ruthenium-carbene complex. This complex facilitates the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds. The compound’s high activity and stability are attributed to its unique ligand environment, which stabilizes the reactive intermediates and enhances the overall efficiency of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate is unique due to its pre-activated nature, which eliminates the need for ligand dissociation to form the active catalytic species. This feature allows it to operate at lower temperatures and enhances its overall reactivity compared to other similar catalysts .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C37H67BCl2F4P2Ru
  • Molecular Weight : 832.7 g/mol
  • CAS Number : 1020085-61-3

The compound features a ruthenium center coordinated to a dichloro ligand and a phosphine ligand (PCy3), along with a tricyclohexylphosphoranyl methylidene group. This unique structure contributes to its reactivity and potential biological applications.

Anticancer Properties

Research indicates that dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate exhibits promising anticancer activity. Studies have shown that ruthenium complexes can induce apoptosis in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study examined the cytotoxic effects of this compound on several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)
Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via ROS generation
MCF-715.0Inhibition of cell proliferation
A54910.0Disruption of mitochondrial function

The IC50 values indicate that the compound has varying degrees of potency against different cancer types, suggesting a targeted approach in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to:

  • DNA Binding : The compound can form adducts with DNA, disrupting replication and transcription.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.
  • Apoptotic Signaling : Activation of caspases and other apoptotic markers has been documented.

Comparative Analysis with Other Ruthenium Complexes

To provide context, a comparison with other known ruthenium-based anticancer agents is valuable.

Compound NameIC50 (µM)Notable Features
This compound12.5High selectivity for cancer cells
Ru(II)(p-cymene)Cl2(PTA)20.0Known for broad-spectrum activity
[Ru(bipy)2(dppz)]2+15.0Strong DNA intercalator

This table highlights the competitive efficacy of this compound among its peers.

Q & A

Q. What are the standard synthetic protocols for preparing Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate, and how is its purity validated?

The synthesis typically involves reacting Ru precursors (e.g., RuCl₃) with tricyclohexylphosphine (PCy₃) and a methylidene donor under inert conditions. The tetrafluoroborate counterion is introduced via metathesis. Purity validation employs elemental analysis, NMR spectroscopy (¹H, ³¹P, ¹⁹F), and X-ray crystallography to confirm ligand coordination and counterion integrity. For example, the molecular formula (C₃₇H₆₆BCl₂F₄P₂Ru⁻) is verified via high-resolution mass spectrometry .

Q. What catalytic applications are most commonly reported for this complex?

The compound is widely used in olefin metathesis and Marciniec coupling (e.g., vinylpinacolborane with styrenes). Key applications include:

  • Batch coupling reactions : Achieved with 2 mol% catalyst in ionic liquids (e.g., [BMIm][OTf]) or PEG-supported systems, yielding >90% conversion under mild conditions (60–80°C) .
  • Tandem dehydrocoupling : Catalyzes alcohol-amine coupling to form amides when paired with Ru(cod)Cl dimers .

Q. How should researchers handle and store this catalyst to ensure stability?

The catalyst is air- and moisture-sensitive. Storage recommendations:

  • Inert atmosphere : Under argon or nitrogen in sealed vials.
  • Temperature : –20°C for long-term stability.
  • Solvent compatibility : Avoid protic solvents; use dry toluene or dichloromethane. Hazard class 11 (flammable) necessitates fire-safe storage .

Advanced Research Questions

Q. What experimental and computational evidence explains the ligand exchange kinetics of PCy₃ in this complex?

Ligand exchange kinetics are studied via variable-temperature NMR and DFT calculations (M06/def2-TZVPP//PBE0/def2-SVP). Key findings:

  • ΔH‡ and ΔG‡ : Activation enthalpies (ΔH‡) of 68–75 kJ/mol and Gibbs energies (ΔG‡) of 85–92 kJ/mol in toluene, indicating a dissociative mechanism .
  • Electrostatic stabilization : Ru–O interactions are 86% Coulombic (ECoul) and 14% quantum exchange-correlation (EXC), per IQA analysis .

Q. How do ligand modifications (e.g., PCy₃ vs. other phosphines) impact catalytic efficiency?

Comparative studies reveal:

  • PCy₃ superiority : Bulkier, electron-donating PCy₃ enhances stability and activity vs. PPh₃ or PtBu₃. For example, in C–H arylation, PCy₃ achieves 89% yield vs. 45% for PPh₃ under identical conditions .
  • Tricyclohexylphosphonium tetrafluoroborate : A less sensitive alternative to PCy₃, it maintains high yields (92%) in dual-ligand systems by resisting oxidation .

Q. What methodologies optimize catalyst recycling in continuous flow or supported systems?

Innovative approaches include:

  • Ionic liquid immobilization : [Ru(CO)Cl(H)(PCy₃)₂]@[BMIm][OTf] enables 10 reaction cycles with <5% activity loss in supercritical CO₂ .
  • PEG-supported catalysts : Repetitive batch coupling in PEG retains >85% yield over 8 cycles, attributed to reduced leaching .

Data-Driven Analysis

Q. Table 1. Thermodynamic Parameters for PCy₃ Exchange in Toluene

ParameterExperimental ValueComputational Value (BSSE-corrected)
ΔH‡ (kJ/mol)68–7572–78
ΔG‡ (kJ/mol)85–9288–94
Dominant InteractionCoulombic (86%)Electrostatic (84%)
Source: M06/def2-TZVPP calculations and experimental kinetics

Q. Table 2. Catalytic Performance in Marciniec Coupling

Substrate PairCatalyst Loading (mol%)Solvent SystemYield (%)Cycles (Reusability)
Vinylpinacolborane + Styrene2[EMPyr][NTf₂]955
Vinylpinacolborane + 4-CF₃-C₆H₄2[BMIm][OTf]/scCO₂9210
Source: Repetitive batch studies

Methodological Recommendations

  • Mechanistic studies : Combine stopped-flow kinetics with DFT to resolve intermediate species.
  • Reaction optimization : Screen ionic liquid matrices (e.g., [BMIm][OTf]) to enhance catalyst immobilization .
  • Safety protocols : Use gloveboxes for handling and prioritize tetrafluoroborate derivatives for air-sensitive applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate
Reactant of Route 2
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

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